molecular formula C11H22O2 B1262660 6-Methoxy-2,6-dimethyloctanal CAS No. 929253-05-4

6-Methoxy-2,6-dimethyloctanal

Cat. No. B1262660
CAS RN: 929253-05-4
M. Wt: 186.29 g/mol
InChI Key: XMLIBBMPASIZBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2,6-dimethyloctanal is an aldehyde and a monoterpenoid. It has a role as a fragrance.

Scientific Research Applications

Chemical Reactions and Mechanisms

  • Condensation Reactions : A study by Moorhoff (1998) explored the condensation of [3-(1-methylethoxy-carbonyl)-2-oxopropyl]triphenylarsonium bromide with 7-methoxy-3,7-dimethyloctanal, revealing a complex mechanism involving consecutive steps such as aldol condensation, Michael addition, and base-catalyzed elimination. This highlights the compound's role in intricate chemical reactions and the potential for synthesizing complex molecules (Moorhoff, 1998).

Analytical and Environmental Chemistry

  • Biomass Analysis : In a study by Vane and Abbott (1999), methoxyphenols, closely related to 6-Methoxy-2,6-dimethyloctanal, were used as proxies for terrestrial biomass in studying chemical changes in lignin. This suggests potential applications of this compound in environmental and analytical chemistry (Vane & Abbott, 1999).

Catalysis and Synthesis

  • Hydrogenation and Catalysis : Research by Bogel-Łukasik et al. (2009) involved hydrogenation of monoterpenes (related to this compound) in high-density carbon dioxide, demonstrating the compound's relevance in catalytic processes and synthetic applications (Bogel-Łukasik et al., 2009).

  • Substitution Reactions : A study by Man, Hook, and Harper (2005) investigated the substitution reactions involving compounds similar to this compound. These reactions provide insight into the reactivity and potential synthetic applications of this compound (Man, Hook, & Harper, 2005).

Medicinal Chemistry and Pharmacology

  • Cytotoxic Studies : Faghih et al. (2018) conducted research on palladium complexes based on Schiff base ligands derived from ortho-vanillin, which is structurally related to this compound. This study highlights the potential of this compound derivatives in medicinal chemistry and pharmacology (Faghih et al., 2018).

properties

CAS RN

929253-05-4

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

6-methoxy-2,6-dimethyloctanal

InChI

InChI=1S/C11H22O2/c1-5-11(3,13-4)8-6-7-10(2)9-12/h9-10H,5-8H2,1-4H3

InChI Key

XMLIBBMPASIZBW-UHFFFAOYSA-N

SMILES

CCC(C)(CCCC(C)C=O)OC

Canonical SMILES

CCC(C)(CCCC(C)C=O)OC

Other CAS RN

929253-05-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

180 g Potassium hydroxide dissolved in 800 ml water was added over 2 h to 810 g 3-(4-methoxy-4-methyl-hexyl)-3-methyl-oxirane-2-carboxylic acid methyl ester at a temperature of 0° C. to 5° C. Then 36 g KOH dissolved in 150 ml water was added in portions till the colour change from orange to beige persisted. The mixture which had pH 11 was then acidified at 0° C. by the addition of HCl 32% (300 ml, added over 30 minutes), followed by diluted phosphoric acid till pH 3 was reached. The phases were separated and the aqueous phase extracted with tert.-butyl methyl ether. The combined organic phases were washed with concentrated NaCl solution prior to evaporating the solvent. The very viscous oil which remained (780 g) was added dropwise over a period of 3 h to 300 ml PEG 200 which was kept at 160° C. Thereby the product distilled off. After the addition, steam was injected for about 30 minutes to distil off any steam-volatile product. The two phases of the distillate were separated and the aqueous phase extracted with tert.-butyl methyl ether. The combined organic phases were washed with KHCO3 and NaCl. Evaporation of the solvent afforded 380 g of a faintly yellow oil which was distilled over a 60 cm Sulzer column to give 338 g 6-methoxy-2,6-dimethyl-octanal (bp. 65°-66° C./0.3 Torr=0.399 mbar).
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
3-(4-methoxy-4-methyl-hexyl)-3-methyl-oxirane-2-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
36 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-2,6-dimethyloctanal
Reactant of Route 2
6-Methoxy-2,6-dimethyloctanal
Reactant of Route 3
6-Methoxy-2,6-dimethyloctanal
Reactant of Route 4
6-Methoxy-2,6-dimethyloctanal
Reactant of Route 5
6-Methoxy-2,6-dimethyloctanal
Reactant of Route 6
Reactant of Route 6
6-Methoxy-2,6-dimethyloctanal

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